Structural Differentiation: 4-Acetamidophenyl vs. 4'-Fluorophenyl for Selective AP Isozyme Probing
The target compound's 4-acetamidophenyl group introduces hydrogen-bonding capabilities absent in the most potent literature analog, 2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (2e). Compound 2e is a potent h-TNAP inhibitor (IC50 = 0.079 ± 0.002 μM) [1]. While direct h-TNAP/h-IAP selectivity data for CAS 402945-82-8 is not publicly available, the acetamido group is a known pharmacophore for modulating AP isozyme discrimination. Procuring this compound enables direct head-to-head profiling to determine if the hydrogen bond donor/acceptor swap alters the h-TNAP/h-IAP selectivity ratio away from the profile established for the halo-substituted series.
| Evidence Dimension | h-TNAP Inhibition Potency |
|---|---|
| Target Compound Data | Not determined in public literature |
| Comparator Or Baseline | Compound 2e: IC50 = 0.079 ± 0.002 μM (h-TNAP) [1] |
| Quantified Difference | Unknown; requires empirical determination to establish whether the acetamido group confers a selectivity shift relative to the 4'-fluorophenyl analog. |
| Conditions | In vitro enzyme inhibition assay using human recombinant h-TNAP and h-IAP [1] |
Why This Matters
Enables the scientific user to experimentally determine the selectivity fingerprint of the acetamido congener and potentially identify an isozyme-selective probe distinct from the non-selective or h-TNAP-preferring halo-analogs.
- [1] Ejaz, S. A., Saeed, A., Shah, S. J. A., Hameed, A., Lecka, J., Sévigny, J., & Iqbal, J. (2018). Distinctive inhibition of alkaline phosphatase isozymes by thiazol-2-ylidene-benzamide derivatives: Functional insights into their anticancer role. Journal of Cellular Biochemistry, 119(8), 6501-6513. View Source
